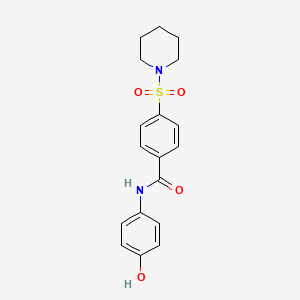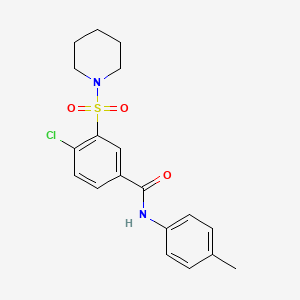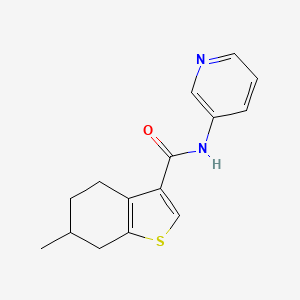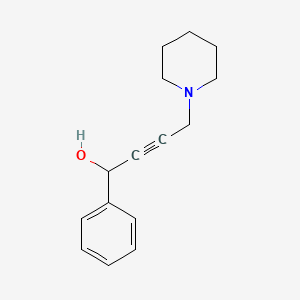
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as LFM-A13, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. LFM-A13 is a member of the isoxazolecarboxamide family, which has been shown to possess anti-inflammatory and anti-tumor properties.
Mécanisme D'action
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide inhibits the activity of several enzymes by binding to their ATP-binding sites. It has been shown to inhibit the activity of IKKβ by preventing the phosphorylation of IκBα, which leads to the inhibition of NF-κB activation. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to inhibit the activity of CK1α and GSK3β, which are involved in the regulation of various cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, which leads to the reduction of pro-inflammatory cytokines and chemokines. It has also been shown to possess anti-tumor properties by inhibiting the growth and proliferation of cancer cells. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its specificity towards its target enzymes. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to selectively inhibit the activity of IKKβ, CK1α, and GSK3β, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of using 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its low solubility in water, which requires the use of organic solvents.
Orientations Futures
For the research on 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide include the development of more potent and selective analogs, the evaluation of its therapeutic potential in various disease models, and the investigation of its mechanism of action in more detail. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 5-fluoro-2-methylphenylamine to form 2-chloro-N-(5-fluoro-2-methylphenyl)benzamide. This intermediate is then reacted with isoxazole-5-carboxylic acid in the presence of a coupling agent to form 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide. The overall yield of this process is approximately 50%.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including IKKβ, CK1α, and GSK3β, which are involved in various cellular processes such as inflammation, cancer, and neurodegenerative diseases. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. It has also been shown to possess anti-tumor properties by inhibiting the growth and proliferation of cancer cells. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-7-8-12(20)9-15(10)21-18(23)16-11(2)24-22-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGHHWVTBHVIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)
![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5212950.png)
![3-benzyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212959.png)
![ethyl N-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]carbonyl}glycinate](/img/structure/B5212978.png)
![ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5212991.png)

![benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B5213002.png)


![2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B5213021.png)